![molecular formula C10H16N2 B1427592 3-Methyl-1-(pyridin-2-yl)butan-1-amine CAS No. 825647-69-6](/img/structure/B1427592.png)
3-Methyl-1-(pyridin-2-yl)butan-1-amine
Overview
Description
3-Methyl-1-(pyridin-2-yl)butan-1-amine, also known as 3-MPB, is a novel psychoactive substance that has gained recent attention in the research community. It belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as amphetamines and cathinones.
Scientific Research Applications
Pharmacology: Tyrosine Threonine Kinase Inhibition
In pharmacology, 3-Methyl-1-(pyridin-2-yl)butan-1-amine is utilized as a reactant in synthesizing (heterocyclyl)phenylindazolecarboxamides . These compounds are studied for their potential as tyrosine threonine kinase inhibitors. Kinase inhibitors are a significant class of drugs that can treat cancer by blocking the enzymes that signal cancer cells to grow and divide .
Material Science: Advanced Synthesis Applications
The compound finds use in material science due to its involvement in the synthesis of complex molecules. It serves as a building block in creating new materials with potential applications in electronics, coatings, and nanotechnology .
Chemical Synthesis: Intermediate for Antitumor Agents
3-Methyl-1-(pyridin-2-yl)butan-1-amine acts as an intermediate in the chemical synthesis of antitumor agents . Its role in the development of new medicinal compounds is crucial, especially in the creation of molecules that can interact with specific biological targets.
Biochemistry: Enzyme Interaction Studies
In biochemistry, this compound is used to study enzyme interactions. Its structure allows it to bind with enzymes, making it a valuable tool for understanding enzyme mechanisms and designing enzyme inhibitors .
Industrial Uses: Chemical Manufacturing
Industrially, 3-Methyl-1-(pyridin-2-yl)butan-1-amine is employed in the manufacturing of chemicals where it may serve as a catalyst or a reactant in various chemical reactions, contributing to the production of a wide range of industrial products .
Environmental Applications: Research Chemical
While specific environmental applications are not directly cited, compounds like 3-Methyl-1-(pyridin-2-yl)butan-1-amine are often used in environmental science research. They can be part of studies aiming to develop environmentally friendly materials or processes .
properties
IUPAC Name |
3-methyl-1-pyridin-2-ylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)7-9(11)10-5-3-4-6-12-10/h3-6,8-9H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQSJHCEEUYAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734031 | |
Record name | 3-Methyl-1-(pyridin-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pyridin-2-yl)butan-1-amine | |
CAS RN |
825647-69-6 | |
Record name | 3-Methyl-1-(pyridin-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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